1-methyl-[2,2'-bipyridin]-6(1H)-one
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Overview
Description
1-methyl-[2,2’-bipyridin]-6(1H)-one is an organic compound belonging to the bipyridine family. This compound is characterized by its two pyridine rings connected by a single bond, with a methyl group attached to one of the nitrogen atoms and a ketone group at the 6-position. It is a bidentate ligand, meaning it can form two bonds with a metal ion, making it useful in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-[2,2’-bipyridin]-6(1H)-one typically involves the coupling of pyridine derivatives. One common method is the cross-coupling reaction between 2-pyridyl and substituted pyridyl reagents. This reaction often employs palladium catalysts and bases such as potassium carbonate under inert conditions .
Industrial Production Methods
Industrial production of 1-methyl-[2,2’-bipyridin]-6(1H)-one may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-[2,2’-bipyridin]-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under light or heat.
Major Products
Oxidation: N-oxides of the bipyridine rings.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated bipyridine derivatives.
Scientific Research Applications
1-methyl-[2,2’-bipyridin]-6(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Explored for its potential in drug design, particularly in the development of metal-based drugs.
Industry: Utilized in the synthesis of advanced materials, including luminescent materials and sensors.
Mechanism of Action
The mechanism of action of 1-methyl-[2,2’-bipyridin]-6(1H)-one involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various chemical and biological processes. The molecular targets include metal ions such as copper, iron, and platinum, which are involved in catalytic and redox reactions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A parent compound without the methyl and ketone substitutions.
4,4’-Bipyridine: Another isomer with different substitution patterns.
1,10-Phenanthroline: A related compound with a similar bidentate chelating ability.
Uniqueness
1-methyl-[2,2’-bipyridin]-6(1H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in forming stable metal complexes with unique catalytic and luminescent properties .
Biological Activity
1-Methyl-[2,2'-bipyridin]-6(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a bipyridine core that contributes to its biological activity. The molecular formula is C₁₁H₉N₂O, and its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:
- Antimicrobial Activity : Studies have shown that derivatives of bipyridine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that modifications to the bipyridine structure could enhance antibacterial efficacy against various pathogens .
- Anticancer Potential : Research indicates that bipyridine derivatives may possess anticancer properties. In vitro studies have shown that certain modifications lead to increased cytotoxicity against cancer cell lines .
- Neuroprotective Effects : Some studies suggest that compounds related to this compound exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Some derivatives act as enzyme inhibitors, impacting pathways involved in inflammation and cancer progression.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to pain perception and neuroprotection .
Case Studies and Research Findings
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions aimed at achieving high yields and purity. Understanding the SAR is crucial for optimizing biological activity:
- Modification of Substituents : Altering substituents on the bipyridine ring has been shown to significantly affect biological activity. For example, adding electron-withdrawing groups can enhance antimicrobial potency .
- Conformational Analysis : Studies using NMR and X-ray crystallography have provided insights into the conformational flexibility of these compounds, correlating specific conformations with enhanced biological activities .
Properties
IUPAC Name |
1-methyl-6-pyridin-2-ylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-10(6-4-7-11(13)14)9-5-2-3-8-12-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPQFGHJFIWQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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